Desvenlafaxine hydrochlorid

Übersicht

Beschreibung

Desvenlafaxine hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily as an antidepressant. It is the major active metabolite of venlafaxine and is marketed under brand names such as Pristiq and Khedezla . Desvenlafaxine hydrochloride is prescribed for the treatment of major depressive disorder and has shown efficacy in reducing symptoms of depression by increasing the levels of serotonin and norepinephrine in the brain .

Wissenschaftliche Forschungsanwendungen

Desvenlafaxine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying SNRI mechanisms and developing new antidepressants.

Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.

Wirkmechanismus

Target of Action

Desvenlafaxine hydrochloride, an antidepressant agent, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters in the brain .

Mode of Action

Desvenlafaxine hydrochloride works by blocking the reuptake of serotonin and norepinephrine . This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing their availability and thereby improving mood and alleviating symptoms of depression .

Biochemical Pathways

Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . The major difference between desvenlafaxine and its parent drug, venlafaxine, is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while desvenlafaxine is conjugated by UGT; therefore, desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .

Pharmacokinetics

Desvenlafaxine is slowly absorbed, with Tmax values of 7 to 8 hours . It reaches steady-state plasma concentrations within 4 to 5 days . The pharmacokinetics of desvenlafaxine was found to be similar in subjects with CYP2D6 poor and extensive metabolizer phenotype .

Result of Action

The molecular and cellular effects of desvenlafaxine’s action are primarily related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This results in an improvement in mood and alleviation of symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desvenlafaxine. For instance, venlafaxine and its metabolites, including desvenlafaxine, are known to be contaminants in water. They can exert an adverse influence on living organisms through their migration and transformation in various forms of adsorption, photolysis, hydrolysis, and biodegradation followed by the formation of various active compounds in the environment .

Biochemische Analyse

Biochemical Properties

Desvenlafaxine hydrochloride functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. It interacts with serotonin and norepinephrine transporters (SERT and NET) to block their reuptake. Unlike its parent compound venlafaxine, desvenlafaxine hydrochloride is primarily metabolized by conjugation rather than by cytochrome P450 enzymes, reducing the potential for drug-drug interactions .

Cellular Effects

Desvenlafaxine hydrochloride exerts its effects on various cell types, particularly neurons. By inhibiting the reuptake of serotonin and norepinephrine, it enhances neurotransmitter availability, which can influence cell signaling pathways, gene expression, and cellular metabolism. This modulation of neurotransmitter levels can lead to improved mood and cognitive function in patients with major depressive disorder .

Molecular Mechanism

At the molecular level, desvenlafaxine hydrochloride binds to and inhibits the serotonin and norepinephrine transporters (SERT and NET). This inhibition prevents the reuptake of these neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. This action potentiates the neurotransmitter effects on postsynaptic receptors, leading to enhanced neurotransmission and alleviation of depressive symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desvenlafaxine hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Chronic administration of desvenlafaxine hydrochloride has shown sustained antidepressant effects, with minimal degradation over time .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of desvenlafaxine hydrochloride vary with dosage. At therapeutic doses, it effectively alleviates symptoms of depression without significant adverse effects. At higher doses, toxic effects such as reduced fertility and increased risk of adverse reactions have been observed .

Metabolic Pathways

Desvenlafaxine hydrochloride is primarily metabolized through conjugation by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. A minor portion undergoes oxidative metabolism mediated by cytochrome P450 3A4 (CYP3A4). This metabolic pathway reduces the likelihood of drug-drug interactions compared to venlafaxine .

Transport and Distribution

Desvenlafaxine hydrochloride is distributed throughout the body, with a volume of distribution of approximately 3.4 L/kg. It is transported in the bloodstream and crosses the blood-brain barrier to exert its effects on the central nervous system. The compound is excreted primarily through the urine, with about 45% excreted unchanged .

Subcellular Localization

Within cells, desvenlafaxine hydrochloride is localized primarily in the cytoplasm and synaptic vesicles of neurons. It does not undergo significant post-translational modifications that would direct it to specific organelles. Its primary function is to inhibit the reuptake of serotonin and norepinephrine at the synaptic cleft .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desvenlafaxine hydrochloride is synthesized through the demethylation of venlafaxine. One common method involves adding venlafaxine hydrochloride to methanesulfonic acid, followed by the addition of a demethylation reagent such as methionine . Another method uses alkyl aluminum or alkyl aluminum hydride compounds, such as triisobutylaluminum (TIBA) and diisobutylaluminum hydride (DIBAL), to achieve demethylation .

Industrial Production Methods: Industrial production of desvenlafaxine hydrochloride typically involves large-scale demethylation processes using environmentally friendly reagents and conditions that minimize byproducts and maximize yield. The process is designed to ensure high purity and consistency, with yields often exceeding 88% and purity levels reaching 99.9% .

Analyse Chemischer Reaktionen

Types of Reactions: Desvenlafaxine hydrochloride undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Vergleich Mit ähnlichen Verbindungen

Venlafaxine: The parent compound of desvenlafaxine, also an SNRI used to treat major depressive disorder.

Duloxetine: Another SNRI used for depression and anxiety disorders.

Milnacipran: An SNRI used primarily for fibromyalgia.

Comparison: Desvenlafaxine hydrochloride is unique in that it is the active metabolite of venlafaxine and does not require metabolic conversion by cytochrome P450 2D6 (CYP2D6), reducing the risk of drug-drug interactions . It has a more consistent pharmacokinetic profile and does not require dose titration, unlike venlafaxine . Additionally, desvenlafaxine has shown comparable efficacy with a lower rate of nausea compared to venlafaxine .

Desvenlafaxine hydrochloride stands out due to its favorable pharmacokinetic properties, reduced risk of interactions, and ease of use, making it a valuable option in the treatment of major depressive disorder.

Eigenschaften

IUPAC Name |

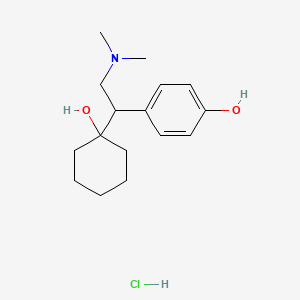

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWPSXHIEURNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300827-87-6 | |

| Record name | Desvenlafaxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300827876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESVENLAFAXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TP4E4F972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.